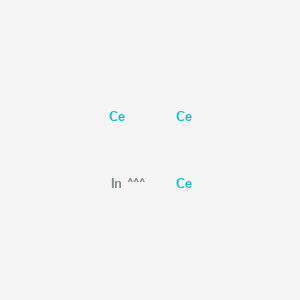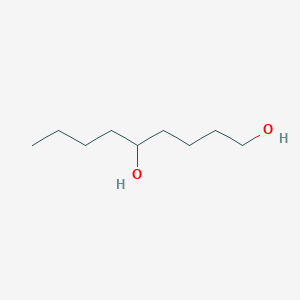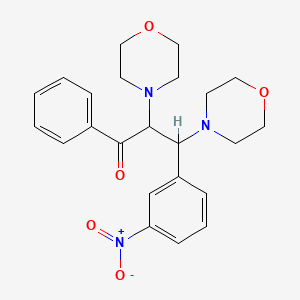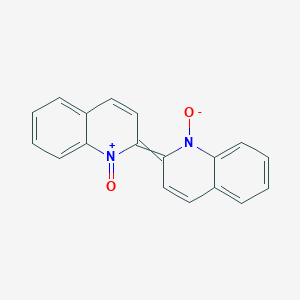
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate typically involves the condensation of quinoline derivatives under specific conditions. Common reagents used in the synthesis include quinoline, acetic anhydride, and various catalysts. The reaction is usually carried out under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure for many derivatives.
Quinoline N-oxide: An oxidized form of quinoline.
Isoquinoline: A structural isomer of quinoline.
Uniqueness
2-(1-Oxoquinolin-1-ium-2(1H)-ylidene)quinolin-1(2H)-olate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
6495-83-6 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
2-(1-oxidoquinolin-2-ylidene)quinolin-1-ium 1-oxide |
InChI |
InChI=1S/C18H12N2O2/c21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H |
InChIキー |
FJNQFFGLMSVQSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C3C=CC4=CC=CC=C4[N+]3=O)N2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


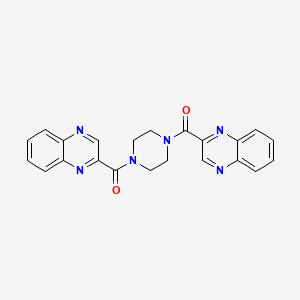

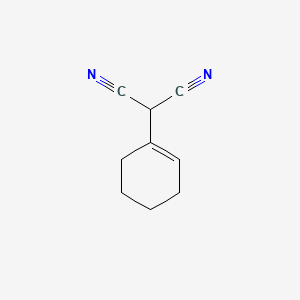
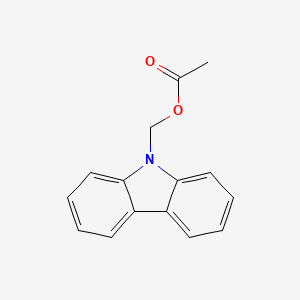
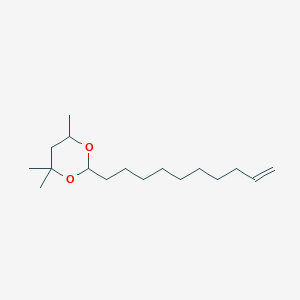

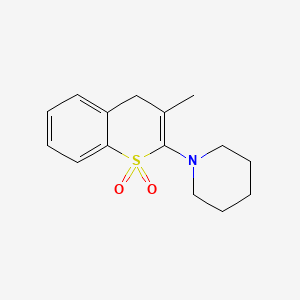
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)
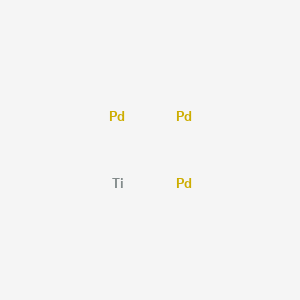
![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
